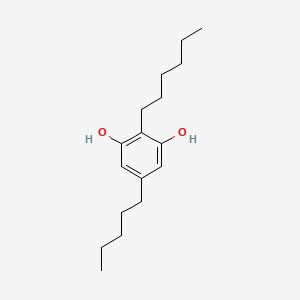

Resorstatin

Description

Structure

3D Structure

Properties

CAS No. |

139552-96-8 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2-hexyl-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C17H28O2/c1-3-5-7-9-11-15-16(18)12-14(13-17(15)19)10-8-6-4-2/h12-13,18-19H,3-11H2,1-2H3 |

InChI Key |

GAZJVWPMPITOLB-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=C(C=C(C=C1O)CCCCC)O |

Canonical SMILES |

CCCCCCC1=C(C=C(C=C1O)CCCCC)O |

Appearance |

Solid powder |

Other CAS No. |

139552-96-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-n-hexyl-5-n-pentyl-1,3-benzenediol resorstatin |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Kinetic Mechanisms of Rosuvastatin-Mediated HMG-CoA Reductase Inhibition: A Technical Guide

Executive Summary

Rosuvastatin is a highly potent, synthetic (Type II) statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway responsible for endogenous cholesterol biosynthesis. This technical whitepaper explores the structural biology, thermodynamic binding kinetics, and the self-validating experimental methodologies required to quantify rosuvastatin's inhibitory efficacy in a laboratory setting.

Structural Biology of the HMGR-Rosuvastatin Complex

Human HMGR functions as a tetramer, with its active sites located at the interface of two adjacent monomers[1]. The structural mechanism of rosuvastatin inhibition is fundamentally driven by steric hindrance and conformational exploitation[2].

Unlike the native substrate HMG-CoA, rosuvastatin and other statins do not extend into the elongated NADPH binding pocket (the S-domain)[3][4]. Instead, the HMG-like moiety of rosuvastatin anchors into the narrow HMG-binding pocket (the cis-loop)[1].

Rosuvastatin is unique among statins due to its polar methanesulfonamide group. This functional group significantly increases the molecule's hydrophilicity and facilitates additional ionic and hydrogen-bonding interactions with specific amino acid residues (e.g., Arg590 and Ser565) at the enzyme complex[5][6]. These additional bonds anchor the inhibitor tightly to the flexible helices of the catalytic domain, preventing the native substrate from accessing the active site[2][6].

Competitive inhibition of HMG-CoA reductase by Rosuvastatin.

Thermodynamic and Kinetic Profiling

The interaction between rosuvastatin and HMGR is highly dynamic. At physiological temperatures (37 °C), the binding is entirely enthalpy-driven (

Because of these extensive interactions, rosuvastatin exhibits a remarkably slow off-rate, leading to a delayed recovery of enzyme activity even after the free inhibitor is removed[5][6]. This tight binding is reflected in its half-maximal inhibitory concentration (

Table 1: Comparative Kinetic Parameters of Statins

| Statin | Origin / Classification | |

| Rosuvastatin | Synthetic (Type II) | 5.4 |

| Atorvastatin | Synthetic (Type II) | 8.2 |

| Cerivastatin | Synthetic (Type II) | 10.0 |

| Simvastatin | Fermentation-derived (Type I) | 11.2 |

| Fluvastatin | Synthetic (Type II) | 27.6 |

| Pravastatin | Fermentation-derived (Type I) | 44.1 |

Data summarizes the in vitro

Experimental Methodology: HMGR Activity & Inhibition Assay

To empirically validate the

The Biochemical Rationale: HMGR catalyzes a four-electron reduction of HMG-CoA to mevalonate. This reaction strictly requires the oxidation of two molecules of NADPH to NADP

Self-Validating Assay Protocol

To ensure data integrity, this protocol is designed as a self-validating system incorporating strict internal controls to rule out auto-oxidation or solvent interference[8][9].

Step 1: Reagent Preparation

-

Action: Reconstitute the HMGR catalytic domain, NADPH, and HMG-CoA in Assay Buffer (50 mM Tris-HCl or Phosphate buffer, pH 7.4).

-

Causality: Maintaining a physiological pH and strict ionic strength is critical to preserving the tetrameric quaternary structure of HMGR. Loss of tetramerization abolishes catalytic activity.

Step 2: System Setup & Controls Prepare a 96-well UV-transparent microplate with the following self-validating conditions:

-

Test Wells: 5 µL HMGR + 2 µL Rosuvastatin (serial dilutions).

-

Enzyme Control (Positive): 5 µL HMGR + 2 µL Assay Buffer. (Validates baseline

). -

Background Control (Negative): 7 µL Assay Buffer (No HMGR). (Validates that NADPH does not auto-oxidize in the buffer).

-

Solvent Control: 5 µL HMGR + 2 µL DMSO. (Ensures the inhibitor's vehicle does not artificially quench enzyme folding or activity).

Step 3: Inhibitor Pre-Incubation

-

Action: Incubate the plate at 37 °C for 10 minutes.

-

Causality: Rosuvastatin is a competitive inhibitor. Pre-incubation allows the drug to access and bind the flexible active site before it is outcompeted by the mass action of the native substrate.

Step 4: Reaction Initiation

-

Action: Add reconstituted NADPH and HMG-CoA to all wells to bring the final volume to 200 µL. Mix thoroughly.

-

Causality: The simultaneous addition of both substrates ensures the 4-electron reduction cascade begins uniformly across all wells.

Step 5: Kinetic Readout

-

Action: Immediately read the absorbance at 340 nm every 15–20 seconds for 10 minutes using a multi-well spectrophotometer maintained at 37 °C.

-

Causality: Continuous kinetic monitoring (rather than an endpoint assay) allows for the calculation of the initial velocity (

) from the linear portion of the curve, which is required for accurate Michaelis-Menten and

Step-by-step experimental workflow for the HMGR activity and inhibition assay.

References

-

1HWL: COMPLEX OF THE CATALYTIC PORTION OF HUMAN HMG-COA REDUCTASE WITH ROSUVASTATIN , RCSB PDB.[Link]

-

Kinetics of inhibition of HMG-CoA reductase by a new statin, rosuvastatin , ResearchGate. [Link]

-

Discovery of Novel Inhibitors of HMG-CoA Reductase using Bioactive Compounds , bioRxiv. [Link]

-

Long-term use of rosuvastatin: a critical risk benefit appraisal and comparison with other antihyperlipidemics , Taylor & Francis. [Link]

-

Long-term use of rosuvastatin: a critical risk benefit appraisal and comparison with other antihyperlipidemics , PMC. [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins , MDPI. [Link]

-

coenzyme A (HMG-CoA) reductase activity that inhibit tumor cell prolif , KU ScholarWorks.[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. rcsb.org [rcsb.org]

- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Long-term use of rosuvastatin: a critical risk benefit appraisal and comparison with other antihyperlipidemics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. content.abcam.com [content.abcam.com]

Technical Guide: Synthesis and Solid-State Characterization of Rosuvastatin Calcium

Abstract

This technical guide provides a comprehensive, industrial-grade analysis of the synthesis and characterization of Rosuvastatin Calcium ((3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid calcium salt).[1] Unlike conventional textbook descriptions, this document focuses on the convergent Julia-Kocienski olefination route, which offers superior stereocontrol over the E-alkene moiety compared to the traditional Wittig approach. We further detail the critical polymorphic landscape, distinguishing between the bioavailable amorphous form and thermodynamic crystalline polymorphs, supported by validated analytical protocols.

Retrosynthetic Analysis & Strategic Disconnection

The structural complexity of Rosuvastatin lies in two distinct domains: the achiral, heteroaromatic Pyrimidine Core and the highly functionalized Chiral Side Chain (containing the 3,5-dihydroxy heptenoic acid pharmacophore).

From a process chemistry perspective, a linear synthesis is inefficient. The "Senior Scientist" approach utilizes a convergent strategy. The molecule is disconnected at the C6-C7 double bond.

-

Fragment A (Electrophile): A chiral aldehyde or lactol side chain (often protected as a tert-butyl ester or lactone).[1]

-

Fragment B (Nucleophile): A pyrimidine sulfone (specifically a phenyl- or tetrazolyl-sulfone) to facilitate the Julia-Kocienski olefination.[1]

Visualization: Convergent Synthetic Pathway

Figure 1: Retrosynthetic disconnection showing the convergence of the Pyrimidine Sulfone and Chiral Side Chain.

High-Fidelity Synthetic Protocols

Phase I: Synthesis of the Pyrimidine Sulfone Core (Fragment B)[1]

The construction of the pyrimidine ring is the foundation. The introduction of the N-methylmethanesulfonamide group is unique to Rosuvastatin and critical for its hydrophilicity profile.

Protocol:

-

Condensation: React 4-fluorobenzaldehyde with ethyl isobutyrylacetate and urea (or thiourea followed by S-methylation) in the presence of a catalyst (e.g., CuCl/Et3N) to form the dihydropyrimidine intermediate.[1]

-

Oxidation: Aromatize the ring using DDQ or MnO2 to yield the pyrimidine core.

-

Sulfonylation: Treat the amino-pyrimidine intermediate with methanesulfonyl chloride (MsCl) in pyridine/DCM.

-

Methylation: Perform N-methylation using methyl iodide (MeI) and a base (K2CO3) in DMF.[1]

-

Sulfone Activation: Convert the C5-alcohol (hydroxymethyl group) to a sulfone.[1] This is often done via a Mitsunobu reaction with a thiol (e.g., 1-phenyl-1H-tetrazole-5-thiol) followed by oxidation with ammonium molybdate/H2O2.[1]

Expert Insight: The use of 1-phenyl-1H-tetrazole-5-yl sulfone (PT-sulfone) is preferred over simple phenyl sulfones.[1] The PT-sulfone facilitates the "Smiles rearrangement" mechanism during the olefination, significantly boosting the E-selectivity (trans-isomer) to >99:1, reducing downstream purification burden [1].

Phase II: The Julia-Kocienski Coupling (The Critical Step)

This step dictates the stereochemistry of the alkene bridge.

Reagents:

-

Pyrimidine Sulfone (Fragment B)[1]

-

Chiral Lactol/Aldehyde (Fragment A)[1]

-

Base: NaHMDS or LiHMDS (Sodium hexamethyldisilazide)[1]

-

Solvent: THF (Anhydrous, -78°C to -60°C)

Step-by-Step Workflow:

-

Charge the Pyrimidine Sulfone into the reactor with anhydrous THF under N2 atmosphere.

-

Cool to -78°C. Slow addition of NaHMDS (1.1 eq) generates the metallated sulfone carbanion.[1]

-

Add the Chiral Aldehyde (dissolved in THF) dropwise, maintaining internal temperature below -70°C.

-

Mechanism: The reaction proceeds via an addition-elimination sequence involving a Smiles rearrangement.[2][3] The tetrazolyl group migrates, followed by the elimination of SO2 and the tetrazolyl oxide.

-

Quench: Warm to 0°C and quench with saturated NH4Cl.

-

Isolate: Extract with Ethyl Acetate. The product is the Protected Rosuvastatin Ester.

Phase III: Hydrolysis and Calcium Salt Formation

The final API is a calcium salt (2:1 stoichiometry).[1] Direct treatment with Calcium Hydroxide often leads to filtration issues due to gel formation. The "Double Salt" method is the industry standard for purity.

Protocol:

-

Deprotection: Dissolve the protected ester in Acetonitrile/Water. Add 0.1N HCl (if acetonide protected) or NaOH (if ester protected) to remove protecting groups.[1]

-

Sodium Salt Formation: Treat the hydrolyzed acid with NaOH (1.0 eq) to form Rosuvastatin Sodium. Wash the aqueous solution with MTBE to remove organic impurities.

-

Calcium Salt Precipitation:

-

Heat the aqueous Sodium Rosuvastatin solution to 40°C.

-

Add a solution of Calcium Acetate or Calcium Chloride (0.55 eq) dropwise.[1]

-

Critical Control Point: Control the addition rate and cooling ramp. Rapid cooling precipitates amorphous material (often desired); slow cooling yields crystalline forms.[1]

-

Filter, wash with water, and dry under vacuum at 40-50°C.

-

Visualization: Production Workflow

Figure 2: Industrial workflow from core synthesis to final Calcium salt precipitation.[1]

Solid-State Characterization & Polymorphism

Rosuvastatin Calcium exhibits significant polymorphism. The Amorphous Form is generally preferred for pharmaceutical formulations due to higher solubility and bioavailability compared to crystalline forms (Form A, B, C) [2].

Analytical Differentiation Table

| Technique | Amorphous Form Characteristics | Crystalline Form A Characteristics | Crystalline Form B Characteristics |

| PXRD (X-Ray Diffraction) | Broad "halo" pattern; no sharp peaks.[1] | Sharp peaks at 2θ: 9.55°, 11.91°, 18.88°, 22.36° [3]. | Sharp peaks at 2θ: 8.8°, 13.1°, 21.5°. |

| DSC (Thermal Analysis) | Glass transition (Tg) ~72°C; Broad endotherm (dehydration/melt) ~150-170°C. | Sharp melting endotherm ~230°C (decomposition).[1] | Distinct hydrated endotherms <100°C. |

| FTIR (Spectroscopy) | Broad O-H stretch (3300-3400 cm⁻¹); C=O stretch at 1545 cm⁻¹.[1] | Sharper splitting in fingerprint region; C=O stretch shifts. | - |

| Solubility (Water) | High (>15 mg/mL) | Low (<1 mg/mL) | Moderate |

Protocol Validation: To ensure the amorphous nature of a batch, perform PXRD.[4] The absence of Bragg diffraction peaks confirms the lack of long-range order.

Impurity Profiling & Control Strategy

Regulatory bodies (ICH Q3A/Q3B) mandate strict control of impurities.[1] In the Rosuvastatin synthesis, the following are the critical impurities to monitor via HPLC [4].

| Impurity Code | Chemical Name / Description | Origin | Limit (ICH) |

| Impurity A | Anti-isomer (3R, 5R) diastereomer | Stereochemical leak during side-chain reduction.[1] | < 0.15% |

| Impurity B | Rosuvastatin Lactone | Acid-catalyzed cyclization of the 3,5-diol acid. | < 0.15% |

| Impurity C | Oxidation products (N-oxide) | Oxidative degradation (storage).[1] | < 0.10% |

| Impurity L | Des-fluoro analog | Starting material impurity (Benzaldehyde).[1][5] | < 0.15% |

| 5-Oxo Derivative | Ketone intermediate | Incomplete reduction of the side chain. | < 0.10% |

HPLC Method Parameters (Reference Standard):

-

Column: C18 (Acquity BEH or equivalent), 100mm x 2.1mm, 1.7µm.[1]

-

Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).[1]

-

Detection: UV at 242 nm and 216 nm.

-

Resolution: Critical separation required between the Main Peak and the Anti-isomer (Impurity A) [5].[1]

References

-

Fabris, J., et al. (2025).[1] Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination. Thieme Connect. Link

-

Lopes Ângelo, M., et al. (2021).[1] Design, Development, and Characterization of Amorphous Rosuvastatin Calcium Tablets. Preprints.org.[1] Link

-

Pawar, A., et al. (2025).[1] Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation. MDPI.[1] Link[1]

-

Veeprho. (2024).[1][3][6] Rosuvastatin Calcium Impurity L Characterization and Control. Veeprho Laboratories.[1] Link

-

Mammone, F. R., et al. (2023).[1] A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. NIH National Library of Medicine. Link

Sources

- 1. US20130296561A1 - Process for the preparation of statins in the presence of base - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, development, and characterization of amorphous rosuvastatin calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. ijrrr.com [ijrrr.com]

Pleiotropic effects of Rosuvastatin beyond cholesterol lowering

A Technical Guide to Pleiotropic Mechanisms and Experimental Validation

Executive Summary

While Rosuvastatin is pharmacologically categorized as an HMG-CoA reductase inhibitor, its utility in drug development extends significantly beyond lipoprotein modulation. This guide dissects the pleiotropic effects of Rosuvastatin—specifically its capacity to modulate endothelial function, vascular inflammation, and oxidative stress independent of LDL-C reduction.

For researchers, the critical distinction of Rosuvastatin lies in its hydrophilicity and high potency, allowing for distinct cellular interactions compared to lipophilic statins. This document provides the mechanistic grounding and experimental protocols required to isolate and validate these non-lipid effects in preclinical models.

Part 1: Molecular Mechanisms of Pleiotropy

The "pleiotropic" effects of Rosuvastatin are primarily mediated not by the reduction of cholesterol itself, but by the depletion of intermediate isoprenoids in the mevalonate pathway: Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .

1.1 The Isoprenoid Depletion Hypothesis

Small GTP-binding proteins (Rho, Rac, Ras) require post-translational prenylation (attachment of FPP or GGPP) to translocate to the cell membrane and become active.

-

RhoA requires geranylgeranylation (GGPP).

-

Ras requires farnesylation (FPP).

By inhibiting HMG-CoA reductase, Rosuvastatin depletes the pool of GGPP. Without GGPP, RhoA remains cytosolic and inactive. This inhibition of the RhoA/ROCK (Rho-associated Kinase) pathway is the master switch for the majority of observed pleiotropic benefits.

1.2 Pathway Visualization

The following diagram illustrates the cascade from HMG-CoA inhibition to downstream vascular effects.

Caption: Rosuvastatin inhibits the mevalonate pathway, preventing RhoA prenylation. This suppresses ROCK activity, resulting in increased eNOS stability and reduced inflammatory signaling.

Part 2: Vascular Biology & Immunomodulation[1]

2.1 Endothelial Nitric Oxide Synthase (eNOS) Upregulation

Rosuvastatin improves endothelial function through two distinct, validated mechanisms:

-

mRNA Stabilization: Under basal conditions, activated Rho/ROCK negatively regulates eNOS expression by destabilizing its mRNA via actin cytoskeleton reorganization. By inhibiting ROCK, Rosuvastatin extends the half-life of eNOS mRNA (polyadenylation), leading to increased protein levels [1][3].

-

Rapid Phosphorylation: Rosuvastatin triggers the PI3K/Akt pathway, leading to the phosphorylation of eNOS at Ser1177 . This post-translational modification increases the enzyme's sensitivity to calcium and maximizes NO production [3][6].

2.2 Anti-Inflammatory Action (The JUPITER Paradigm)

The JUPITER trial (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) provided the definitive clinical proof of concept. It demonstrated that in patients with normal LDL but elevated hsCRP (High-Sensitivity C-Reactive Protein), Rosuvastatin reduced major cardiovascular events by 44% [2][5].

-

Mechanism: Inhibition of NF-kB nuclear translocation.

-

Biomarker: Reduction in hsCRP, IL-6, and reduction in leukocyte adhesion molecules (ICAM-1, VCAM-1).

2.3 Antioxidant Effects (NADPH Oxidase)

Rosuvastatin reduces vascular oxidative stress by inhibiting the assembly of NADPH oxidase (specifically the Rac1 subunit, which also requires isoprenylation). This prevents the generation of Superoxide (

Part 3: Experimental Methodologies

To scientifically validate that an observed effect is "pleiotropic" (isoprenoid-dependent) rather than lipid-dependent, researchers must utilize a "Rescue Experiment" design.

3.1 Protocol: The Mevalonate/GGPP Rescue Assay

This protocol determines if a cellular effect (e.g., eNOS upregulation) is caused by HMG-CoA reductase inhibition.[1]

Principle: If Rosuvastatin's effect is reversed by adding Mevalonate or GGPP, the mechanism is confirmed as isoprenoid-dependent. If it is reversed by adding cholesterol, it is lipid-dependent.

Step-by-Step Workflow:

-

Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates.

-

Treatment Groups (24 Hours):

-

Control: Vehicle only.

-

Group A (Statin): Rosuvastatin (1–10 µM).[2]

-

Group B (Rescue 1): Rosuvastatin (10 µM) + Mevalonate (100 µM).

-

Group C (Rescue 2): Rosuvastatin (10 µM) + GGPP (10 µM).

-

Group D (Negative Control): Rosuvastatin (10 µM) + Cholesterol-cyclodextrin complex.

-

-

Readout: Western Blot for eNOS (Total) or p-eNOS (Ser1177).

-

Interpretation:

-

Group A should show Increased eNOS compared to Control.

-

Group B and C should show Decreased eNOS (similar to Control), indicating the statin effect was successfully "rescued" (negated) by replacing the isoprenoids.

-

3.2 Protocol: Measuring ROCK Activity (Target Engagement)

Since ROCK is the primary effector, measuring its activity is the gold standard for verifying Rosuvastatin's pleiotropic potency.

Target: Phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr853 or Thr696 . ROCK phosphorylates MYPT1; therefore, reduced p-MYPT1 indicates effective Rosuvastatin activity.

Data Presentation: Expected Results

| Treatment Group | ROCK Activity (p-MYPT1/Total MYPT1) | eNOS Expression (Fold Change) | Interpretation |

| Control | 1.0 (Baseline) | 1.0 | Baseline homeostasis |

| Rosuvastatin (10µM) | 0.4 (Significant Inhibition) | 2.5 (Upregulation) | Successful pleiotropic engagement |

| Rosuvastatin + Mevalonate | 0.9 (Restored) | 1.1 (Restored) | Confirms HMG-CoA dependence |

| Rosuvastatin + GGPP | 0.95 (Restored) | 1.0 (Restored) | Confirms Rho/ROCK dependence |

3.3 Experimental Logic Flowchart

Use this logic flow to design your validation studies.

Caption: Decision matrix for validating pleiotropic mechanisms using rescue agents.

References

-

Laufs, U., & Liao, J. K. (1998). Post-transcriptional regulation of endothelial nitric oxide synthase mRNA stability by Rho GTPase.[3] Journal of Biological Chemistry, 273(37), 24266-24271. Link

-

Ridker, P. M., et al. (2008). Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein.[3] New England Journal of Medicine, 359(21), 2195-2207. Link

-

Rikitake, Y., & Liao, J. K. (2005). Rho GTPases, statins, and nitric oxide.[4] Circulation Research, 97(12), 1232-1235. Link

-

Landmesser, U., et al. (2005). Simvastatin versus ezetimibe: pleiotropic effects of statins on the vascular endothelium. Circulation, 111(18), 2356-2363. Link

-

Nohara, A., et al. (2009). Effect of Rosuvastatin on ROCK Activity, Endothelial Function, and Inflammation in Asian Patients with Atherosclerosis. Journal of Atherosclerosis and Thrombosis, 16(2), 131-138. Link

-

Fulton, D., et al. (1999). Regulation of endothelium-derived nitric oxide production by the protein kinase Akt. Nature, 399(6736), 597-601. Link

Sources

- 1. Blockade of geranylgeranylation by rosuvastatin upregulates eNOS expression in human venous endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rosuvastatin reduces platelet recruitment by inhibiting NADPH oxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Rosuvastatin on ROCK Activity, Endothelial Function, and Inflammation in Asian Patients with Atherosclerosis [jstage.jst.go.jp]

- 4. ahajournals.org [ahajournals.org]

Unveiling the Pleiotropic Paradigm: In Vitro Antioxidant and Anti-Inflammatory Mechanisms of Rosuvastatin

Executive Summary

Rosuvastatin is conventionally classified as a highly efficacious, hydrophilic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, primarily prescribed for lipid management. However, modern pharmacological research has illuminated a secondary, equally critical dimension of its mechanism of action: its pleiotropic effects. As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro antioxidant and anti-inflammatory properties of Rosuvastatin. By analyzing its impact on molecular signaling cascades—independent of cholesterol biosynthesis—we can better understand its role in stabilizing endothelial function, modulating macrophage phenotypes, and neutralizing oxidative stress.

Mechanistic Pathways: Causality in Cellular Models

The pleiotropic efficacy of Rosuvastatin is fundamentally driven by the inhibition of mevalonate synthesis, which subsequently depletes downstream isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The absence of these lipid anchors prevents the prenylation (and thus the membrane localization and activation) of small GTPases like Rho, Rac, and Ras, which are obligate upstream regulators of inflammatory and oxidative signaling.

Macrophage Polarization and Inflammatory Modulation

Macrophages are the primary effector cells in localized tissue inflammation. In vitro studies demonstrate that Rosuvastatin exerts profound control over macrophage behavior through multiple distinct pathways:

-

NF-κB Inhibition: In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), Rosuvastatin (10–20 µM) actively prevents the phosphorylation and nuclear translocation of nuclear factor kappa-B (NF-κB). This directly attenuates the transcription and secretion of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) 1.

-

IL-37/Smad3 Complex Activation: In THP-1 macrophages exposed to monosodium urate (MSU) crystals, Rosuvastatin suppresses caspase-1 activation and the subsequent maturation of IL-1β. Mechanistically, this is achieved by inducing the phosphorylation of Smad3, which facilitates the nuclear translocation of the anti-inflammatory cytokine IL-37 2.

-

M1 to M2 Phenotypic Shift: Rosuvastatin induces the expression and activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) in human monocytes. This activation drives the differentiation of pro-inflammatory M1 macrophages into the anti-inflammatory M2 phenotype, marked by the upregulation of CD206, IL-10, and CCL18 3.

Redox Homeostasis and Cytoprotection

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a primary driver of endothelial dysfunction and DNA damage.

-

Endothelial Protection: In Human Umbilical Vein Endothelial Cells (HUVECs) subjected to oxidized low-density lipoprotein (ox-LDL), Rosuvastatin pre-treatment (0.01–1 µmol/L) restores the activity of endogenous antioxidant enzymes—Superoxide Dismutase (SOD) and Catalase (CAT)—while significantly reducing lipid peroxidation markers like Malondialdehyde (MDA). Furthermore, it prevents apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax 4.

-

DNA Integrity: Cell-free assays have validated Rosuvastatin's direct protective effects against Fenton's reaction-induced lipid peroxidation and H2O2-induced fragmentation of pBR322 plasmid DNA, highlighting its capacity to preserve genomic stability under oxidative duress 5.

-

Intestinal Epithelial Defense: In intestinal epithelial cells (IEC-6) stimulated with TNF-α, Rosuvastatin (2 µmol/L) effectively neutralizes ROS production, downregulates cyclooxygenase-2 (COX-2), and attenuates cleaved caspase-3 levels 6.

Molecular Signaling Visualization

Caption: Rosuvastatin pleiotropic signaling pathways in macrophages and endothelial cells.

Quantitative Data Synthesis

The following table synthesizes the dose-dependent in vitro efficacy of Rosuvastatin across various cellular models and stress inducers.

| Cell Line / Model | Stress Inducer | Rosuvastatin Dose | Key Biomarker Modulations |

| RAW 264.7 Macrophages | LPS (10 ng/mL) | 10 - 20 µM | TNF-α reduced from 38.5 to 24.2 ng/mL; Significant IL-6 reduction. |

| THP-1 Macrophages | MSU Crystals | 3.0 - 5.0 µM | Increased IL-37 mRNA; Decreased Caspase-1 & mature IL-1β. |

| HUVECs | ox-LDL | 0.01 - 1.0 µM | Increased SOD & CAT activity; Decreased MDA; Increased Bcl-2/Bax ratio. |

| IEC-6 Epithelial Cells | TNF-α (50 ng/mL) | 2.0 µM | Decreased intracellular ROS, COX-2 expression, and cleaved caspase-3. |

Validated Experimental Protocols

To ensure scientific integrity, in vitro assays evaluating statin pleiotropy must be designed as self-validating systems. The causality of observed effects must be proven by isolating the HMG-CoA reductase pathway from potential off-target chemical artifacts.

Protocol A: Macrophage Inflammatory Modulation & Rescue Assay (RAW 264.7)

Causality Focus: Proving that anti-inflammatory effects are strictly dependent on mevalonate pathway inhibition.

-

Cell Seeding & Synchronization: Seed RAW 264.7 cells at

cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours. Starve cells in serum-free media for 12 hours prior to treatment to synchronize the cell cycle and establish a baseline signaling state. -

Pre-treatment & Rescue Validation (Critical Step):

-

Group 1 (Control): Vehicle only.

-

Group 2 (Disease Model): Vehicle only.

-

Group 3 (Treatment): Pre-treat with 20 µM Rosuvastatin for 18 hours. Rationale: Statins require prolonged incubation to successfully deplete pre-existing intracellular pools of FPP and GGPP.

-

Group 4 (Rescue Statin + Mevalonate): Co-treat with 20 µM Rosuvastatin + 200 µM Mevalonate. Rationale: If Rosuvastatin's anti-inflammatory effect is genuinely due to HMG-CoA reductase inhibition, supplementing downstream Mevalonate will bypass the blockade, restoring isoprenoid synthesis and reinstating the inflammatory response. This makes the system self-validating.

-

-

Inflammatory Challenge: Stimulate Groups 2, 3, and 4 with 10 ng/mL LPS for 24 hours.

-

Multiplexed Readout: Harvest supernatants for ELISA (TNF-α, IL-6). Lyse cells using RIPA buffer with protease/phosphatase inhibitors for Western Blotting (probe for total and p-NF-κB p65).

Protocol B: Endothelial Redox Homeostasis Assay (HUVECs)

Causality Focus: Quantifying the restoration of enzymatic antioxidants against lipid-induced oxidative stress.

-

Endothelial Monolayer Establishment: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) until 80% confluence is reached.

-

Statin Conditioning: Pre-treat cells with a physiological dose gradient of Rosuvastatin (0.01, 0.1, and 1.0 µM) for 12 hours.

-

Oxidative Insult: Expose the conditioned cells to 100 µg/mL ox-LDL for 24 hours to induce robust intracellular ROS generation and lipid peroxidation.

-

ROS Quantification & Apoptosis Profiling:

-

ROS Assay: Incubate cells with 10 µM DCFDA (fluorescent ROS probe) for 30 minutes. Measure fluorescence via flow cytometry (Ex/Em: 485/535 nm).

-

Enzymatic Profiling: Prepare cell lysates and utilize colorimetric assay kits to quantify specific SOD and CAT enzymatic activities, alongside MDA levels (TBARS assay).

-

Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between early apoptosis, late apoptosis, and necrosis via flow cytometry.

-

In Vitro Experimental Workflow

Caption: Standardized in vitro workflow for evaluating statin-induced pleiotropy.

References

- The beneficial effects of Rosuvastatin in inhibiting inflammation in sepsis Source: Aging-US URL

- Source: Pharmaceuticals (MDPI)

- Rosuvastatin promotes the differentiation of peripheral blood monocytes into M2 macrophages in patients with atherosclerosis by activating PPAR-γ Source: European Review for Medical and Pharmacological Sciences URL

- Source: Molecular Medicine Reports (PMC)

- Source: Journal of Pharmacy and Pharmacology (PubMed)

- Anti-inflammatory and anti-apoptotic effects of rosuvastatin by regulation of oxidative stress in a dextran sulfate sodium-induced colitis model Source: World Journal of Gastroenterology URL

Sources

- 1. The beneficial effects of Rosuvastatin in inhibiting inflammation in sepsis | Aging [aging-us.com]

- 2. mdpi.com [mdpi.com]

- 3. europeanreview.org [europeanreview.org]

- 4. Rosuvastatin protects against oxidized low-density lipoprotein-induced endothelial cell injury of atherosclerosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro anti-oxidant and DNA protective effects of the novel 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

Preclinical Pharmacokinetics and Metabolism of Rosuvastatin: A Transporter-Centric Technical Guide

Executive Summary: The Vectorial Transport Paradigm

Rosuvastatin represents a distinct class of "super-statins" characterized not by metabolic clearance, but by vectorial transport . Unlike lipophilic statins (e.g., atorvastatin, simvastatin) which rely heavily on CYP3A4 metabolism, rosuvastatin is a hydrophilic acid (LogD

For the preclinical scientist, this shifts the experimental focus from microsomal stability assays to hepatocyte uptake kinetics and biliary excretion models . This guide details the mechanistic basis, species-specific translational gaps, and validated protocols for characterizing rosuvastatin disposition.

Physicochemical Basis of Hepatoselectivity

The pharmacokinetic profile of rosuvastatin is dictated by its low lipophilicity. While lipophilic statins passively diffuse into both hepatic and extrahepatic tissues (increasing risk of myopathy), rosuvastatin requires active transport to enter cells.

| Parameter | Value | Physiological Implication |

| LogD (pH 7.4) | -0.33 | High hydrophilicity; minimal passive diffusion across membranes. |

| Bioavailability | ~20% | Low systemic exposure due to extensive first-pass hepatic extraction, not poor absorption. |

| Protein Binding | ~88-90% | Moderate binding (albumin) allows for efficient transporter interaction. |

| Solubility | High | Rapid dissolution; absorption is not solubility-limited. |

Scientific Insight: The "low bioavailability" of rosuvastatin is a therapeutic feature, not a bug. It indicates high hepatic extraction ratio (

Transporter-Mediated Disposition (The Core Mechanism)

Since metabolism accounts for <10% of clearance, transporters are the primary determinant of rosuvastatin pharmacokinetics.

The Hepatocyte Vectorial Transport Model

Rosuvastatin undergoes "vectorial transport": it is actively pumped into the liver from the blood and actively pumped out into the bile.

-

Sinusoidal Uptake (Blood → Liver): Mediated primarily by OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3). NTCP plays a minor role.

-

Canalicular Efflux (Liver → Bile): Mediated by BCRP (ABCG2) and MRP2 (ABCC2).

-

Basolateral Efflux (Liver → Blood): Minor pathway via MRP4, contributing to systemic recirculation.

Visualization: Vectorial Transport Pathway

Caption: Vectorial transport mechanism. Green arrow indicates active uptake (OATP); Red arrow indicates biliary efflux (BCRP/MRP2). CYP metabolism is a minor shunt.

Metabolic Stability & Profiling

Rosuvastatin is distinct from atorvastatin because it is not a significant substrate for CYP3A4. This minimizes drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ketoconazole).[1]

-

Primary Enzyme: CYP2C9 (minor contribution).[2]

-

Lactone Form: Unstable metabolite, often an artifact of acidic sample preparation, but can be formed via glucuronidation (UGT) followed by spontaneous cyclization.

Critical Experimental Note: When analyzing plasma samples, stabilize pH to neutral immediately to prevent interconversion between the acid and lactone forms.

In Vivo Preclinical Species Translation

Selecting the right species is critical because transporter expression varies significantly.

| Species | Uptake Transporters (Orthologs) | Metabolic Profile | Suitability |

| Rat | Oatp1a1, Oatp1a4, Oatp1b2 | Beta-oxidation dominating; N-desmethyl is minor. | High: Good model for biliary excretion (BDC). |

| Dog | OATP1B4 (Canine ortholog) | Minimal metabolism. | Moderate: Good for PK, but transporter kinetics differ from human. |

| Monkey | OATP1B1/1B3 orthologs | N-desmethyl pathway similar to humans.[13] | High: Best translational model for metabolic profile. |

| Mouse | Oatp1a/1b cluster | Extensive beta-oxidation. | Low: Often over-predicts clearance due to high metabolic rate. |

Validated Experimental Protocols

Protocol A: In Vitro Hepatocyte Uptake Assay (Oil-Spin Method)

Objective: Determine intrinsic clearance (

-

Preparation: Thaw cryopreserved hepatocytes (Human/Rat/Dog) in active thawing medium. Centrifuge and resuspend in Krebs-Henseleit buffer (pH 7.4).

-

Pre-incubation: Incubate cell suspension (

cells/mL) at 37°C for 10 min. -

Initiation: Add Rosuvastatin (1, 10, 100 µM) spiked with trace [³H]-Rosuvastatin.

-

Control: Co-incubate with Rifampin (10 µM) (OATP inhibitor) to prove active transport.

-

Passive Control: Incubate a separate set at 4°C (metabolic/transporter arrest).

-

-

Sampling: At 30, 60, and 120 seconds (linear phase), remove 100 µL aliquots.

-

Termination (Oil-Spin): Layer aliquot over 100 µL of silicone oil/mineral oil density cushion in a microfuge tube. Spin at 10,000g for 10s.

-

Analysis: Cut the tube tip (cell pellet), lyse in NaOH, and measure radioactivity via Liquid Scintillation Counting (LSC).

-

Calculation:

Subtract 4°C values from 37°C values to isolate active transport.

Protocol B: Bile Duct Cannulated (BDC) Rat Model

Objective: Quantify biliary excretion and enterohepatic recirculation (EHC).

-

Surgery: Anesthetize Sprague-Dawley rat (Isoflurane). Perform midline laparotomy.

-

Cannulation:

-

Insert PE-10 tubing into the common bile duct (proximal to liver) to collect bile.

-

Optional for EHC: Cannulate the distal bile duct (towards duodenum) to re-infuse bile or administer drug.

-

-

Dosing: Administer Rosuvastatin (e.g., 3 mg/kg) IV via jugular vein or PO via gavage.

-

Collection:

-

Bile: 0-15 min, 15-30 min, then hourly up to 24h. (Protect from light).

-

Blood: Serial sampling from femoral artery.

-

Urine/Feces: Collect in metabolic cage.

-

-

Analysis: LC-MS/MS of parent and N-desmethyl metabolite.

-

Validation Criteria: >80% of dose should be recovered in bile (unchanged) within 24h for IV dosing.

Visualization: BDC Workflow

Caption: Workflow for Bile Duct Cannulation (BDC) studies to confirm biliary clearance.

References

-

McTaggart, F., et al. (2001). Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor. American Journal of Cardiology.

-

Ho, R.H., et al. (2006). Drug and bile acid transporters in rosuvastatin hepatic uptake: function, expression, and pharmacogenetics.[7] Gastroenterology.

-

FDA Center for Drug Evaluation and Research. (2003). Crestor (Rosuvastatin Calcium) Pharmacology Review, NDA 21-366.

-

White, C.M. (2002). A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin. Journal of Clinical Pharmacology.

-

Nezasa, K., et al. (2002). Liver-specific distribution of rosuvastatin in rats: comparison with pravastatin and simvastatin.[16] Drug Metabolism and Disposition.[2][4][5][9][13]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. Physicochemical characterization and pharmacokinetic evaluation of rosuvastatin calcium incorporated solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Importance of Enterohepatic Recirculation in the Disposition of Pravastatin and Rosuvastatin: A Physiologically-Based Pharmacokinetic Modelling Approach [page-meeting.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Lipophilic Statin Versus Rosuvastatin (Hydrophilic) Treatment for Heart Failure: a Meta-Analysis and Adjusted Indirect Comparison of Randomised Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transport Properties of Statins by Organic Anion Transporting Polypeptide 1A2 and Regulation by Transforming Growth Factor-β Signaling in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Discovery and Development of Rosuvastatin: A Comprehensive Guide to Synthetic Statin Design and Pharmacology

As a Senior Application Scientist in drug discovery and development, I approach the engineering of statins not merely as an exercise in chemical synthesis, but as a multidimensional challenge in structural biology, pharmacokinetics, and process chemistry. The transition from naturally derived statins to fully synthetic, rationally designed molecules marks a cornerstone in cardiovascular pharmacology.

This whitepaper provides an in-depth technical analysis of the discovery, structural optimization, and synthetic methodology of Rosuvastatin —a "super statin" engineered to overcome the limitations of its predecessors.

The Evolution of Statins and the Clinical Gap

Statins function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) , the rate-limiting enzyme in the mevalonate pathway responsible for endogenous cholesterol biosynthesis.

Historically, statins are classified into two generations:

-

Type I (Fungal-derived/Semi-synthetic): Includes lovastatin, simvastatin, and pravastatin. These feature a hexahydronaphthalene ring system.

-

Type II (Fully Synthetic): Includes fluvastatin, atorvastatin, and rosuvastatin. These utilize synthetic heterocyclic cores (e.g., pyrrole, pyrimidine) attached to the HMG-CoA-mimicking pharmacophore.

Despite the success of early Type II statins like atorvastatin, significant clinical gaps remained. Highly lipophilic statins easily diffuse into extrahepatic tissues (e.g., skeletal muscle), increasing the risk of statin-associated muscle symptoms (SAMS) and myopathy[1]. Furthermore, reliance on the Cytochrome P450 3A4 (CYP3A4) pathway for metabolism led to severe drug-drug interactions[1]. The field required a molecule with higher HMGR binding affinity, extreme hepatoselectivity, and minimal CYP3A4 liability .

Rational Drug Design: The Shionogi Breakthrough

The discovery of rosuvastatin (initially designated S-4522) by represents a masterclass in Structure-Activity Relationship (SAR) optimization[2]. The design hypothesis centered on replacing the lipophilic cores of previous statins with a highly polar, hydrophilic scaffold.

The Pharmacophore Engineering

The rosuvastatin molecule was engineered with four distinct functional domains:

-

Chiral Heptenoic Acid Side Chain: The absolute requirement for HMGR inhibition. The (3R,5S)-dihydroxy-(E)-6-heptenoic acid moiety directly mimics the natural substrate, HMG-CoA.

-

Pyrimidine Core: Serves as a rigid, hydrophobic anchor that optimally positions the side chain within the enzyme's active site[2].

-

Fluorophenyl Group: Provides essential van der Waals and pi-pi stacking interactions within a shallow hydrophobic groove of the enzyme.

-

Methanesulfonamide Group (The Key Innovator): This highly polar group is unique to rosuvastatin. It drastically lowers the molecule's lipophilicity while providing a critical novel hydrogen-bonding interaction with the HMGR enzyme[2].

Caption: Rational SAR design of Rosuvastatin highlighting key functional moieties.

Structural Biology and Mechanistic Pharmacology

To understand why rosuvastatin exhibits superior efficacy, we must examine the crystallographic evidence. According to the landmark X-ray crystallography study by , statins bind in the active site of HMGR, sterically blocking HMG-CoA[3].

Rosuvastatin's exceptional binding affinity (IC₅₀ ~5.4 nM) is driven by the methanesulfonamide group , which forms a highly specific hydrogen bond with the Ser565 residue of the HMGR enzyme[3]. This tight ionic interaction results in a remarkably slow dissociation rate, prolonging the duration of enzyme inhibition[1].

Hepatoselectivity via OATP1B1

Because of the polar methanesulfonamide group, rosuvastatin is highly hydrophilic. It cannot passively diffuse across cell membranes into skeletal muscle, which protects against myopathy[1]. Instead, it requires active transport to enter cells. It is selectively taken up by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) , a transporter predominantly expressed on the basolateral membrane of hepatocytes[1]. This creates a self-targeting system where the drug is concentrated exactly where cholesterol synthesis occurs (the liver), while systemic exposure remains low.

Caption: Hepatoselective uptake via OATP1B1 and targeted HMGR inhibition pathway.

Quantitative Pharmacological Comparison

The structural modifications directly translate to superior pharmacokinetic properties, as summarized below:

| Statin | Generation | Ring Scaffold | HMGR IC₅₀ (nM) | Hydrophilicity | Primary CYP450 Metabolism |

| Rosuvastatin | Synthetic (Type II) | Pyrimidine | ~5.4 | High | Minimal (CYP2C9, ~10%) |

| Atorvastatin | Synthetic (Type II) | Pyrrole | ~8.2 | Low (Lipophilic) | High (CYP3A4) |

| Simvastatin | Semi-synthetic (Type I) | Hexahydronaphthalene | ~11.2 | Low (Lipophilic) | High (CYP3A4) |

| Pravastatin | Semi-synthetic (Type I) | Hexahydronaphthalene | ~44.1 | High | Minimal |

Data synthesized from clinical pharmacology reviews[1].

Chemical Synthesis & Manufacturing Protocol

In drug development, a synthesis route must be a self-validating system—every step must yield predictable stereochemistry and purity. The commercial synthesis of Rosuvastatin Calcium relies heavily on a highly stereoselective Wittig olefination to join the pyrimidine core with the chiral side chain[4].

As an Application Scientist, I mandate the following validated protocol for the synthesis of the API:

Step-by-Step Methodology: Synthesis of Rosuvastatin Calcium

Step 1: Assembly of the Pyrimidine Core

-

Procedure: Synthesize the functionalized pyrimidine precursor, 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde.

-

Causality: The aldehyde group serves as the electrophilic anchor for the subsequent olefination. Installing the methanesulfonamide group early in the synthesis avoids harsh, late-stage functionalization that could degrade the sensitive chiral side chain.

-

In-Process Control (IPC): Validate the presence of the aldehyde via ¹H-NMR (characteristic singlet at ~9.9 ppm).

Step 2: Stereoselective Wittig Olefination

-

Procedure: React the pyrimidine carbaldehyde with a chiral Wittig reagent (e.g., a triphenylphosphoranylidene derivative of a silyl-protected 3,5-dihydroxyheptanoate) in a polar aprotic solvent (such as THF or DMSO) at elevated temperatures[4].

-

Causality: The Wittig reaction is specifically chosen to establish the (E)-alkene bridge. The thermodynamic control of the stabilized ylide ensures high (E)/(Z) selectivity. This is critical: only the (E)-isomer correctly mimics the spatial orientation of HMG-CoA in the enzyme's active site.

-

IPC: Utilize chiral HPLC to monitor the (E)/(Z) ratio, targeting an (E)-isomer purity of >98%.

Step 3: Deprotection and Saponification

-

Procedure: Treat the intermediate with a mild acid or a fluoride source (e.g., TBAF) to cleave the tert-butyldimethylsilyl (TBS) protecting groups from the C3 and C5 hydroxyls. Subsequently, add aqueous sodium hydroxide (NaOH) to hydrolyze the ester, yielding the sodium salt of rosuvastatin.

-

Causality: Silyl groups are strictly required during olefination to prevent unwanted lactonization of the hydroxyls. Mild saponification is utilized to prevent the epimerization of the highly sensitive chiral centers at C3 and C5.

-

IPC: LC-MS validation to confirm the exact mass of the free acid/sodium salt and the complete disappearance of the protected precursor.

Step 4: Calcium Salt Precipitation

-

Procedure: Add a stoichiometric amount of aqueous calcium chloride (CaCl₂) to the rosuvastatin sodium solution. Filter, wash, and dry the resulting precipitate[4].

-

Causality: The calcium salt (forming a 2:1 Rosuvastatin:Ca²⁺ complex) is engineered specifically for final formulation. Unlike the highly deliquescent sodium salt, the calcium salt is non-hygroscopic, highly stable under ambient conditions, and provides predictable dissolution kinetics for oral solid dosage forms.

-

IPC: Powder X-Ray Diffraction (pXRD) to confirm the specific amorphous or crystalline polymorph required for the final drug product.

Conclusion

The development of rosuvastatin exemplifies the pinnacle of rational drug design. By understanding the structural biology of HMG-CoA reductase and the pharmacokinetics of hepatic transporters, scientists successfully engineered a molecule that maximizes target affinity (via the methanesulfonamide-Ser565 interaction) while minimizing off-target toxicity (via OATP1B1-mediated hepatoselectivity). Coupled with a robust, stereoselective synthetic manufacturing process, rosuvastatin remains a gold standard in the management of severe hypercholesterolemia.

References

-

Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. URL:[Link]

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural Mechanism for Statin Inhibition of HMG-CoA Reductase. Science, 292(5519), 1160-1164. URL:[Link]

-

Luvai, A., Mbagaya, W., Hall, A. S., & Barth, J. H. (2012). Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease. Clinical Medicine Insights: Cardiology, 6, 17-33. URL:[Link]

Sources

- 1. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8354530B2 - Process for the synthesis of rosuvastatin calcium - Google Patents [patents.google.com]

Decoding the Molecular Supremacy of Rosuvastatin: A Comprehensive Structure-Activity Relationship (SAR) and Pharmacological Analysis

Executive Summary

Rosuvastatin represents a pinnacle in the rational drug design of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. As a fully synthetic "super-statin," it boasts the highest binding affinity and lowest half-maximal inhibitory concentration (IC50) among clinically available statins[1]. This technical guide elucidates the structural causality behind rosuvastatin’s exceptional pharmacodynamics and pharmacokinetics, offering a deep dive into its Structure-Activity Relationship (SAR) and the experimental protocols used to validate its efficacy.

Structural Anatomy and Pharmacophore Analysis

The core architecture of rosuvastatin can be dissected into three distinct functional domains, each meticulously optimized to enhance target engagement, enzyme inhibition, and pharmacokinetic selectivity[2].

-

The HMG-CoA-like Moiety (3R, 5S-dihydroxyheptenoic acid): This is the universal statin pharmacophore. It competitively mimics the natural substrate, HMG-CoA, binding directly to the catalytic site of the HMG-CoA reductase enzyme. The stereochemistry (3R, 5S) is critical for spatial alignment within the active site[3].

-

The Central Pyrimidine Core and Fluorophenyl Group: Unlike type 1 statins (which contain a fungal-derived decalin ring) or atorvastatin (which utilizes a pyrrole ring), rosuvastatin utilizes a synthetic pyrimidine core[4]. The attached para-fluorophenyl group extends into a hydrophobic pocket of the enzyme, anchoring the molecule via strong van der Waals interactions[5].

-

The Polar Methane Sulfonamide Group: This is the defining feature of rosuvastatin's SAR. The addition of this polar moiety dramatically increases the molecule's hydrophilicity. Crucially, it establishes an additional, highly specific hydrogen bond with the hydroxyl group of the Ser565 residue on the HMG-CoA reductase enzyme[5]. This interaction is absent in most other statins and significantly lowers the binding enthalpy, resulting in tighter, prolonged enzyme inhibition[1].

Mechanism of Action and the Mevalonate Pathway

Rosuvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway responsible for endogenous cholesterol synthesis[6]. By blocking the conversion of HMG-CoA to mevalonate, rosuvastatin depletes intracellular cholesterol in hepatocytes. This depletion triggers the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), leading to the upregulation of hepatic LDL receptors and the subsequent clearance of circulating Low-Density Lipoprotein Cholesterol (LDL-C)[7].

Inhibition of the mevalonate pathway by rosuvastatin at the HMG-CoA reductase catalytic step.

Comparative Enzyme Kinetics and Physicochemical Properties

The structural modifications in rosuvastatin translate directly into superior enzyme kinetics. In comparative in vitro assays, rosuvastatin demonstrates an IC50 of 0.16 nM, making it significantly more potent than atorvastatin (1.16 nM) and pravastatin (6.93 nM)[5].

Furthermore, its high hydrophilicity dictates its pharmacokinetic fate. Because it is lipophobic, it cannot passively diffuse across cell membranes. Instead, it relies on the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) for active uptake into hepatocytes[7]. This mechanism confers high hepatoselectivity and minimizes extrahepatic tissue penetration, which correlates with a lower risk of statin-associated muscle symptoms (SAMS)[8].

Table 1: Comparative Pharmacological Profile of Key Statins

| Statin | Core Ring Structure | Physicochemical Property | IC50 for HMG-CoAR (nM) | Primary CYP450 Metabolism |

| Rosuvastatin | Pyrimidine | Highly Hydrophilic | 0.16 | CYP2C9 (Minimal, ~10%) |

| Atorvastatin | Pyrrole | Lipophilic | 1.16 | CYP3A4 (Extensive) |

| Simvastatin | Decalin (Fungal derivative) | Lipophilic | 11.2 | CYP3A4 (Extensive) |

| Pravastatin | Decalin (Fungal derivative) | Hydrophilic | 6.93 | Not metabolized by CYP |

Experimental Protocols for SAR Validation

To empirically validate the SAR of novel statin analogs and understand the causality of their binding affinities, a robust, self-validating experimental pipeline is required. The following protocols detail the standard methodologies for assessing enzyme kinetics and structural binding.

Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of statin compounds. Causality: Measuring the oxidation rate of NADPH provides a direct, real-time spectrophotometric readout of HMG-CoA reductase activity, allowing for precise quantification of inhibitor potency.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer (50 mM potassium phosphate, pH 7.4, 1 mM Dithiothreitol[DTT], 0.1 mg/mL Bovine Serum Albumin [BSA]). Prepare a 400 µM solution of NADPH and a 400 µM solution of HMG-CoA substrate.

-

Enzyme Equilibration: Incubate the catalytic domain of human recombinant HMG-CoA reductase with varying concentrations of the statin (e.g., 0.01 nM to 100 nM) in the assay buffer for 15 minutes at 37°C. Rationale: Pre-incubation allows for the establishment of binding equilibrium, which is critical for tight-binding, slow-off-rate inhibitors like rosuvastatin.

-

Reaction Initiation: Add HMG-CoA to the mixture to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) continuously for 10 minutes using a temperature-controlled microplate reader.

-

Data Analysis: Calculate the initial velocity (

) for each inhibitor concentration. Plot % inhibition versus

Protocol 2: X-Ray Crystallography of the Statin-Enzyme Complex

Objective: To elucidate the precise spatial orientation and hydrogen-bonding network of the statin within the enzyme's active site. Causality: High-resolution structural data validates the theoretical pharmacophore model, confirming interactions such as the critical Ser565 hydrogen bond[5].

Step-by-Step Methodology:

-

Protein Expression and Purification: Express the catalytic domain of human HMG-CoA reductase (residues 426-888) in E. coli. Purify the lysate using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to ensure >95% purity.

-

Co-Crystallization: Mix the purified enzyme (10 mg/mL) with a 5-fold molar excess of rosuvastatin. Set up hanging-drop vapor diffusion plates using a reservoir solution containing 0.1 M HEPES (pH 7.5) and 1.5 M ammonium sulfate.

-

Diffraction and Phasing: Harvest the resulting crystals after 5-7 days, cryoprotect them in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source.

-

Model Refinement: Solve the structure using molecular replacement (utilizing a known HMG-CoAR apo-structure as a search model). Map the electron density of the bound rosuvastatin to confirm the orientation of the methane sulfonamide group.

Iterative experimental workflow for the design, synthesis, and biological validation of statin SAR.

Pharmacokinetic Implications of the Methane Sulfonamide Group

The SAR of rosuvastatin not only optimizes target affinity but also circumvents common drug-drug interactions (DDIs). Because of its highly polar nature, rosuvastatin is a poor substrate for the Cytochrome P450 (CYP) metabolic system[3].

While lipophilic statins like atorvastatin, simvastatin, and lovastatin are extensively metabolized by CYP3A4, rosuvastatin undergoes minimal metabolism (approximately 10%), primarily via the CYP2C9 isoenzyme[7]. This structural divergence significantly reduces the risk of adverse pharmacokinetic interactions when co-administered with potent CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals, or HIV protease inhibitors), establishing rosuvastatin as a safer alternative in polypharmacy settings.

References

-

Long-term use of rosuvastatin: a critical risk benefit appraisal and comparison with other antihyperlipidemics Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

-

Effects of Different Types of Statins on Lipid Profile: A Perspective on Asians Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

-

Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

-

An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

-

Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem Source: PubChem, National Institutes of Health (NIH) URL:[Link]

-

Serum Predose Metabolic Profiling for Prediction of Rosuvastatin Pharmacokinetic Parameters in Healthy Volunteers Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

-

Influence of pharmacogenetics on the diversity of response to statins associated with adverse drug reactions Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]

Sources

- 1. Long-term use of rosuvastatin: a critical risk benefit appraisal and comparison with other antihyperlipidemics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum Predose Metabolic Profiling for Prediction of Rosuvastatin Pharmacokinetic Parameters in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Different Types of Statins on Lipid Profile: A Perspective on Asians - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of pharmacogenetics on the diversity of response to statins associated with adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Rosuvastatin

Introduction: Unveiling the Cellular Mechanisms of Rosuvastatin

Rosuvastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition, primarily in hepatic cells, leads to a reduction in intracellular cholesterol levels.[1][4] The cell compensates by upregulating the expression of low-density lipoprotein (LDL) receptors, which enhances the clearance of LDL cholesterol from circulation, thereby lowering the risk of atherosclerotic cardiovascular disease.[2][4] Beyond its well-established lipid-lowering effects, rosuvastatin exhibits pleiotropic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects, which are of significant interest in cardiovascular research.[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the multifaceted cellular effects of rosuvastatin using a suite of robust in vitro cell-based assays. The protocols detailed herein are designed to be self-validating systems, providing both the methodology and the scientific rationale behind experimental choices.

I. Core Assays for Assessing the Primary Action of Rosuvastatin

The primary pharmacological effect of rosuvastatin is the inhibition of cholesterol synthesis. The following assays are fundamental to characterizing this activity in a cellular context.

HMG-CoA Reductase (HMGCR) Activity Assay in Cell Lysates

Scientific Rationale: This assay directly measures the enzymatic activity of HMG-CoA reductase in lysates from cells treated with rosuvastatin. It provides a direct assessment of the drug's target engagement and inhibitory potency within the cellular environment. The assay spectrophotometrically measures the rate of NADPH consumption as HMG-CoA is converted to mevalonate. A decrease in NADPH oxidation in the presence of rosuvastatin indicates inhibition of HMGCR.

Recommended Cell Line: HepG2 (human hepatoma cell line), which expresses HMGCR and is a well-established model for studying hepatic lipid metabolism.[5][7][9][10][11]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 100 mm dishes and grow to 80-90% confluency.

-

Treat cells with varying concentrations of rosuvastatin (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 24 hours.

-

-

Preparation of Cell Lysates:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic fraction containing HMGCR) and determine the protein concentration using a BCA assay.

-

-

HMGCR Activity Measurement:

-

Use a commercial HMG-CoA Reductase Activity Assay Kit (e.g., Abcam ab204701, Assay Genie BN00816).[12]

-

Prepare the reaction mixture according to the manufacturer's instructions, typically containing assay buffer, NADPH, and HMG-CoA substrate.

-

Add a standardized amount of cell lysate (e.g., 50 µg of protein) to each well of a 96-well plate.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (slope of the linear portion of the kinetic curve).

-

Normalize the activity to the protein concentration of the lysate.

-

Plot the percentage of HMGCR inhibition against the logarithm of the rosuvastatin concentration to determine the IC50 value.

Workflow for HMG-CoA Reductase Activity Assay

Caption: Workflow for determining HMG-CoA reductase activity in cell lysates.

Cellular Cholesterol Content Assays

Scientific Rationale: A direct consequence of HMGCR inhibition is a decrease in intracellular cholesterol levels. Quantifying total and free cholesterol provides a functional readout of rosuvastatin's efficacy.

a) Total Cholesterol Quantification (Amplex® Red Assay)

Protocol:

-

Cell Culture and Treatment: Treat HepG2 cells with rosuvastatin as described above.

-

Lipid Extraction:

-

Wash cells with PBS.

-

Lyse cells and extract lipids using a chloroform:methanol (2:1) or hexane:isopropanol (3:2) solution.[13]

-

Centrifuge to separate the organic and aqueous phases.

-

Transfer the organic phase to a new tube and evaporate the solvent.

-

Resuspend the dried lipid extract in the assay buffer provided with the kit.[13]

-

-

Cholesterol Measurement:

-

Use a commercial Amplex® Red Cholesterol Assay Kit (e.g., Thermo Fisher Scientific A12216).[4][13][14][15][16]

-

The assay involves the enzymatic conversion of cholesterol to a product that generates a fluorescent signal in the presence of the Amplex® Red reagent.[4]

-

Follow the manufacturer's protocol to prepare standards and reaction mixtures.

-

Incubate the samples and measure fluorescence (excitation ~560 nm, emission ~590 nm).

-

-

Data Analysis: Quantify cholesterol concentration based on a standard curve.

b) Free Cholesterol Visualization (Filipin Staining)

Protocol:

-

Cell Culture and Treatment: Plate HepG2 cells on glass coverslips and treat with rosuvastatin.

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) for 30-60 minutes.[2][3][17]

-

Staining:

-

Imaging: Wash cells with PBS and visualize using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >430 nm).[2]

-

Data Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

LDL Receptor (LDLR) and PCSK9 Expression Analysis

Scientific Rationale: Reduced intracellular cholesterol triggers a feedback mechanism involving the sterol regulatory element-binding protein 2 (SREBP-2), which upregulates the transcription of the LDL receptor (LDLR) gene to increase cholesterol uptake from the circulation.[18] Conversely, proprotein convertase subtilisin/kexin type 9 (PCSK9), which promotes LDLR degradation, is also upregulated by SREBP-2, creating a counter-regulatory effect.[19][20][21] Analyzing the expression of both LDLR and PCSK9 provides a comprehensive understanding of the cellular response to rosuvastatin.

Protocol (Western Blot):

-

Cell Culture and Treatment: Treat HepG2 cells with rosuvastatin.

-

Protein Extraction: Lyse cells and quantify protein concentration as described previously.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.[22]

-

Incubate with primary antibodies against LDLR and PCSK9 overnight at 4°C.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

Cholesterol Uptake Assay

Scientific Rationale: The upregulation of LDLR should result in increased uptake of cholesterol from the extracellular environment. This assay directly measures this functional consequence.

Protocol (NBD-Cholesterol Uptake):

-

Cell Culture and Treatment: Seed HepG2 or Huh-7 cells in a 96-well plate and treat with rosuvastatin for 24-48 hours.

-

Cholesterol Uptake:

-

Measurement:

-

Data Analysis: Compare the fluorescence intensity in rosuvastatin-treated cells to control cells.

II. Assays for Pleiotropic Effects of Rosuvastatin

Beyond lipid metabolism, rosuvastatin has significant anti-inflammatory and other beneficial effects.

Assessment of Anti-Inflammatory Effects

Scientific Rationale: Chronic inflammation is a key driver of atherosclerosis. Rosuvastatin has been shown to suppress inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8][26][27][28]

a) Cytokine Secretion (ELISA)

Protocol:

-

Cell Culture and Treatment:

-

Sample Collection: Collect the cell culture supernatant after a suitable incubation period (e.g., 24 hours).

-

ELISA:

-

Data Analysis: Quantify cytokine concentrations based on a standard curve.

b) NF-κB Pathway Activation (Reporter Assay)

Protocol:

-

Transfection: Transfect HepG2 cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

-

Treatment: Pre-treat the transfected cells with rosuvastatin, followed by stimulation with TNF-α.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. A decrease in reporter activity indicates inhibition of the NF-κB pathway.

Cholesterol Biosynthesis and Rosuvastatin's Action

Caption: Rosuvastatin inhibits HMG-CoA reductase, leading to downstream effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Scientific Rationale: It is crucial to determine the concentration range at which rosuvastatin exerts its pharmacological effects without causing significant cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[34][35][36][37]

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well).

-

Treatment: Treat the cells with a range of rosuvastatin concentrations for 24, 48, and 72 hours.

-

MTT Incubation:

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[34]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[36]

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control. Calculate the IC50 value for cytotoxicity if a significant decrease in viability is observed.

III. Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Rosuvastatin IC50 (Cytotoxicity) | HepG2 | 58.7 - 59.1 µg/mL | [5][9] |

| Rosuvastatin Treatment (Anti-inflammatory) | HUVEC | 100 µM | [26] |

| Rosuvastatin Treatment (Anti-inflammatory) | PBMC | 20 µM | [29][30] |

| NBD-Cholesterol Concentration | Huh-7 | 20 µg/mL | [24][25] |

| Filipin III Staining Concentration | Cultured Cells | 50 µg/mL | [3][17] |

IV. References

-

Bio-protocol. (n.d.). Filipin cholesterol staining. Retrieved from [Link]

-

Zenodo. (2025, March 14). Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells. Retrieved from [Link]

-

Asian Pacific Journal of Cancer Prevention. (n.d.). Possible Anticancer Activity of Rosuvastatine, Doxazosin, Repaglinide and Oxcarbazepin. Retrieved from [Link]

-

Zenodo. (2025, March 14). Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells VERSION: 1. Retrieved from [Link]

-

In Vitro and In Vivo Evaluation of Rosuvastatin and Momordica charantia (Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential. (2025, August 23). National Center for Biotechnology Information. Retrieved from [Link]

-

LabMart Limited. (n.d.). Invitrogen™ Amplex™ Red Cholesterol Assay Kit, 500 Assays. Retrieved from [Link]

-

Therapeutic effect of rosuvastatin and propylthiouracil on ameliorating high-cholesterol diet-induced fatty liver disease, fibrosis and inflammation in rabbit. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Intracellular cholesterol-binding proteins enhance HDL-mediated cholesterol uptake in cultured primary mouse hepatocytes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic activity determination assay IC50 (µM) values for... Retrieved from [Link]

-

Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. (2015, September 14). PLOS. Retrieved from [Link]

-

Medicina Moderna. (n.d.). Rosuvastatin Administration and Its Effect on the IL-6, IL-1β, and TNF-α Cytokines Levels in Peripheral Blood Mononuclear Cell. Retrieved from [Link]

-

ResearchGate. (2026, January 19). Rosuvastatin Administration and Its Effect on the IL-6, IL-1β, and TNF-α Cytokines Levels in Peripheral Blood Mononuclear Cells of Type II Diabetes Mellitus Patients with COVID-19. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Aaptamine attenuates the action of statin on PCSK9 and LDLR expression as well as LDL-C uptake in human liver cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

-

ResearchGate. (n.d.). Confocal images and time-course parameters of NBD-cholesterol uptake... Retrieved from [Link]

-

Hepatic nonvesicular cholesterol transport is critical for systemic lipid homeostasis. (n.d.). Retrieved from [Link]

-

PubMed. (2007, June 15). Rosuvastatin suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells. Retrieved from [Link]

-

Taylor & Francis. (2024, May 11). Oleanolic acid inhibits cholesterol synthesis by suppressing the expression and enzymatic activity of HMGCR. Retrieved from [Link]

-

ResearchGate. (n.d.). Rosuvastatin, Proprotein Convertase Subtilisin/Kexin Type 9 Concentrations, and LDL Cholesterol Response: the JUPITER Trial. Retrieved from [Link]

-

Characterization of fluorescent NBD‑cholesterol efflux in thp‑1‑derived macrophages. (2015, July 30). Retrieved from [Link]

-

Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

-

Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. (2014, July 15). Retrieved from [Link]

-

PubMed. (2023, September 15). Some pleiotropic effects of statins on hepatocellular carcinoma cells: Comparative study on atorvastatin, rosuvastatin and simvastatin. Retrieved from [Link]

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]

-